![molecular formula C10H15NO3S2 B2455880 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide CAS No. 1448076-09-2](/img/structure/B2455880.png)
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide
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Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide is a chemical compound that has been widely used in scientific research applications. It is commonly known as MTA or MTA-H. This compound has been studied extensively due to its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases.
Scientific Research Applications
Surfactant Synthesis
Surfactants play a crucial role in various industries, including cosmetics, detergents, and pharmaceuticals. Researchers have synthesized novel surfactants based on similar chemical structures. By modifying the substituents on the phenyl ring and the sulfonamide group, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide could serve as a building block for designing efficient surfactants .
Enzyme Immobilization
Enzymes are essential catalysts in biotechnology and industrial processes. Immobilizing enzymes onto solid supports enhances their stability and reusability. N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide could potentially be used as a ligand for enzyme immobilization, improving enzyme loading and activity .
Thioamide Chemistry
Thioamides exhibit unique reactivity due to the sulfur atom in place of oxygen in amides. Researchers have explored one-pot syntheses of thioamides using various starting materials. N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide could contribute to this field, leading to novel thioamide derivatives with diverse applications .
Hydrogel Modification
Hydrogels find applications in drug delivery, tissue engineering, and wound healing. Researchers continuously seek ways to enhance hydrogel properties. By incorporating N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide into hydrogel networks, it may be possible to tailor their mechanical strength, swelling behavior, and drug release profiles .
properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S2/c1-15-9-5-3-8(4-6-9)10(12)7-11-16(2,13)14/h3-6,10-12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMQPRAAFXVFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)methanesulfonamide |
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